7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol
Description
7-Bromo-2,3-dihydro-1,4-benzodioxin-5-ol (CAS: 10288-36-5) is a brominated derivative of 2,3-dihydro-1,4-benzodioxin, characterized by a hydroxyl group at position 5 and a bromine substituent at position 5. Its molecular formula is C₈H₇BrO₃, with a molecular weight of 231.05 g/mol and a LogP value of 1.05, indicating moderate lipophilicity . This compound is frequently utilized as a pharmaceutical intermediate, particularly in the synthesis of serotonin receptor modulators (e.g., 5-HT1A antagonists) . Analytical methods such as reverse-phase HPLC have been optimized for its separation and quantification .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAPKYNTNSUJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol typically involves the bromination of 2,3-dihydro-1,4-benzodioxin-5-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1,4-benzodioxin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-one.
Reduction: Formation of 2,3-dihydro-1,4-benzodioxin-5-ol.
Substitution: Formation of various substituted benzodioxins depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2,3-dihydro-1,4-benzodioxin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ol (CAS: 10288-72-9)
- Structural Difference : Hydroxyl group at position 6 instead of 4.
- Physical Properties: Boiling Point: ~265–266°C (vs.
- Biological Relevance : Produced alongside the 5-ol isomer (70:30 ratio) during enzymatic hydroxylation of benzo-1,4-dioxane by P450 BM3 . The 6-ol isomer may exhibit distinct metabolic pathways due to steric and electronic differences.
Halogen-Substituted Derivatives
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol
- Structural Difference : Chlorine replaces bromine at position 6.
- Impact: Reduced molecular weight (C₈H₇ClO₃, ~186.59 g/mol) compared to brominated analog. Example: Intermediate in antihypertensive agents targeting angiotensin II receptors .
7-Fluoro-2,3-dihydro-1,4-benzodioxin-5-ol
- Structural Difference : Fluorine replaces bromine.
- Impact: Enhanced metabolic stability due to fluorine’s electronegativity. Example: Fluorinated benzoxazepinones (e.g., 7-Bromo-9-fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one) are explored for antiparasitic applications .
Heterocycle-Modified Analogs
2,3-Dihydro-1,4-benzoxathiin Derivatives
Benzoxazepinone Derivatives
- Structural Difference : Incorporation of a nitrogen atom into the heterocycle.
- Impact :
Functional Group Variations
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
- Structural Difference : Nitrile group at position 5.
- Impact: Increased polarity (lower LogP) compared to hydroxyl-substituted analogs. Potential as a kinase inhibitor due to nitrile’s electrophilic properties .
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic Acid
- Structural Difference : Boronic acid replaces hydroxyl group.
- Impact :
Comparative Data Table
Key Research Findings
Regioselectivity in Hydroxylation : P450 BM3 variants hydroxylate benzo-1,4-dioxane preferentially at position 5 (70%) over 6 (30%), highlighting the influence of enzyme-substrate interactions on product distribution .
Biological Activity : Bromine at position 7 enhances binding to serotonin receptors (e.g., 5-HT1A) due to its hydrophobic and steric effects, whereas chlorine or fluorine substitutions favor other targets like angiotensin II receptors .
Analytical Methods: The 4-AAP assay efficiently quantifies phenolic derivatives (e.g., 5-ol and 6-ol isomers) in enzymatic studies, but CE is required for non-phenolic hydroxylated products .
Biological Activity
7-Bromo-2,3-dihydro-1,4-benzodioxin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
This compound is characterized by the presence of a bromine atom and a hydroxyl group on the benzodioxin ring. These functional groups contribute to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation to form 7-bromo-2,3-dihydro-1,4-benzodioxin-5-one and reduction to produce dihydro derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. Additionally, its unique structure allows it to modulate various biochemical pathways, which may lead to therapeutic benefits in conditions such as cancer and infections.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against several pathogenic strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediating pathways associated with inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate its efficacy across different cancer types.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for treating infections caused by these pathogens.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on its anti-inflammatory effects, researchers treated macrophage cells with this compound. The findings revealed a marked decrease in the levels of TNF-alpha and IL-6 cytokines compared to untreated controls, highlighting its role in modulating inflammatory responses.
Comparative Analysis
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol | Moderate | Yes | Limited |
| 2,3-Dihydro-1,4-benzodioxin | No | Limited | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
